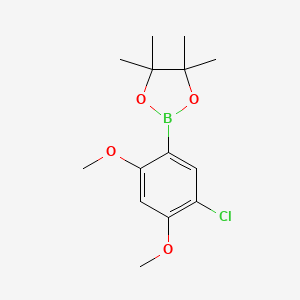
4-trifluoromethanesulfonylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Trifluoromethanesulfonylbutanoic acid is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a butanoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethanesulfonyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-trifluoromethanesulfonylbutanoic acid typically involves the introduction of the trifluoromethanesulfonyl group to a butanoic acid derivative. One common method includes the reaction of butanoic acid with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions: 4-Trifluoromethanesulfonylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can yield sulfonyl hydrides or other reduced forms.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or alcohols can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while substitution with amines can produce sulfonamides.
科学研究应用
4-Trifluoromethanesulfonylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism by which 4-trifluoromethanesulfonylbutanoic acid exerts its effects involves the interaction of the trifluoromethanesulfonyl group with molecular targets. This group acts as a strong electron-withdrawing moiety, influencing the reactivity of the compound. The molecular pathways involved often include the inhibition of specific enzymes or the modification of protein structures, leading to altered biological activity.
相似化合物的比较
Trifluoromethanesulfonic acid: Known for its strong acidity and use in catalysis.
Trifluoromethanesulfonyl chloride:
4-Trifluoromethylbutanoic acid: Similar in structure but lacks the sulfonyl group, resulting in different reactivity.
Uniqueness: 4-Trifluoromethanesulfonylbutanoic acid is unique due to the presence of both the trifluoromethanesulfonyl and butanoic acid moieties. This combination imparts distinct chemical properties, making it a versatile compound in various applications. Its strong electron-withdrawing effects and stability under different conditions set it apart from other similar compounds.
属性
CAS 编号 |
1864307-08-3 |
|---|---|
分子式 |
C5H7F3O4S |
分子量 |
220.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



